molecular formula C11H14ClNO B3049925 2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 22563-88-8

2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol

Cat. No.: B3049925
CAS No.: 22563-88-8
M. Wt: 211.69 g/mol
InChI Key: ZLMIBFJYFFRHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a methylideneamino group, and a methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-2-methylpropan-1-ol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the original amine and aldehyde.

Scientific Research Applications

2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(e)-(2-Chlorophenyl)methylidene]amino}ethanol
  • 2-{[(e)-(2-Chlorophenyl)methylidene]amino}propan-2-ol
  • 2-{[(e)-(2-Chlorophenyl)methylidene]amino}butan-1-ol

Uniqueness

2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMIBFJYFFRHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296655
Record name 2-{[(e)-(2-chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22563-88-8
Record name NSC110696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(e)-(2-chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Reactant of Route 4
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Reactant of Route 5
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol
Reactant of Route 6
2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.